Inosine 5'-monophosphate disodium salt hydrate

Flavor Science Food Chemistry Sensory Analysis

Inosine 5'-monophosphate disodium salt hydrate (IMP·Na₂·xH₂O), with CAS 1192013-78-7, is a hydrated disodium salt of inosinic acid, a purine ribonucleotide. It functions as the central intermediate in purine nucleotide biosynthesis, serving as the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Molecular Formula C10H13N4Na2O9P
Molecular Weight 410.18 g/mol
CAS No. 1192013-78-7
Cat. No. B10822743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine 5'-monophosphate disodium salt hydrate
CAS1192013-78-7
Molecular FormulaC10H13N4Na2O9P
Molecular Weight410.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
InChIInChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1
InChIKeyKQCIGEIXDXQSGM-MSQVLRTGSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine 5'-monophosphate disodium salt hydrate (CAS 1192013-78-7): A Nucleotide Intermediate for Purine Research and Flavor Science


Inosine 5'-monophosphate disodium salt hydrate (IMP·Na₂·xH₂O), with CAS 1192013-78-7, is a hydrated disodium salt of inosinic acid, a purine ribonucleotide. It functions as the central intermediate in purine nucleotide biosynthesis, serving as the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) . It is also a substrate for inosine-5′-monophosphate dehydrogenase (IMPDH, EC 1.1.1.205), the rate-limiting enzyme in guanine nucleotide synthesis, making it essential for enzymology, inhibitor screening, and metabolic flux studies [1]. In flavor science, it is a well-characterized umami synergist, reducing taste thresholds when combined with monosodium glutamate (MSG) [2].

Procurement Consideration for Inosine 5'-monophosphate disodium salt hydrate: Why Simple Substitution with Other IMP Salts or Hydrates Introduces Risk


The direct substitution of IMP·Na₂·xH₂O (CAS 1192013-78-7) with other inosine monophosphate salts or differing hydrate forms is not analytically trivial and introduces quantifiable risk to experimental reproducibility. This compound exists in multiple hydration states, including the anhydrous form (CAS 4691-65-0), a monohydrate (CAS 352195-40-5), and an octahydrate (CAS 20813-76-7) . The degree of hydration directly impacts the compound's effective molecular weight, water solubility profile, and hygroscopicity, which are critical parameters for accurate solution preparation and long-term stability studies [1]. Furthermore, the precise sodium salt form dictates its ionic strength contribution in buffered enzymatic assays and its specific pH-dependent solubility, which can differ markedly from free acid or other counterion (e.g., potassium) forms [2]. The evidence below quantifies these specific differences, demonstrating that procurement decisions based on CAS number alone, without accounting for salt and hydrate form, can lead to significant deviations in kinetic, solubility, and stability outcomes.

Quantitative Differentiation Evidence for Inosine 5'-monophosphate disodium salt hydrate (CAS 1192013-78-7) Relative to Analogs and Alternatives


Quantified Umami Synergism: Threshold Reduction and Magnitude of Enhancement Relative to GMP and MSG

Inosine 5'-monophosphate disodium salt hydrate (IMP) exhibits a defined, quantifiable synergistic effect when combined with monosodium glutamate (MSG), a property that differentiates it from using MSG alone and provides a measurable benchmark against guanosine monophosphate (GMP). When used alone, the umami detection threshold for IMP is 0.025% (w/v). This threshold is reduced to 0.0063% when IMP is combined in a 1:1 ratio with GMP, and further reduced to 0.000031% when combined with 0.8% MSG, demonstrating a >800-fold reduction in the concentration required for taste perception compared to IMP alone [1]. In terms of synergistic magnitude, a 1:1 mixture of IMP and MSG results in an 8-fold increase in perceived umami intensity relative to MSG alone, while a comparable 1:1 mixture of GMP and MSG results in a 30-fold increase, indicating a functional differentiation between the two nucleotides [1].

Flavor Science Food Chemistry Sensory Analysis

Aqueous Solubility Limits in Pure and Mixed Solvent Systems for Crystallization Process Design

The solubility of inosine-5′-monophosphate disodium (5′-IMPNa2) has been rigorously quantified across multiple pure and mixed solvent systems, providing a critical data set for optimizing crystallization and purification workflows that is not available for the free acid or other salt forms. Experimental measurements rank solvent effectiveness for dissolving 5′-IMPNa2 as: water > methanol > ethanol > acetone [1]. This establishes a clear hierarchy for selecting solvents in manufacturing processes. Furthermore, in binary mixtures with water, ethanol is identified as the most effective anti-solvent for inducing crystallization, enabling precise control over supersaturation and crystal yield [1].

Process Chemistry Crystallization Downstream Processing

Thermal Stability Profile: Defined Dehydration Onset Temperature for Hydrate Form Selection

The hydrate form of IMP·Na₂ exhibits a well-defined thermal stability profile characterized by the onset of dehydration at 40°C and conversion to the anhydrous form above 120°C [1]. This specific thermal behavior differentiates it from the more stable, non-hygroscopic anhydrous form (CAS 4691-65-0) and has direct implications for processing and storage.

Stability Studies Formulation Science Analytical Chemistry

IMPDH Substrate Purity: Benchmarking Against Vendor-Supplied Specifications for Enzymology

For rigorous enzymological studies, particularly those involving inosine-5′-monophosphate dehydrogenase (IMPDH), the purity of the substrate IMP is a critical parameter. Commercial preparations of Inosine 5'-monophosphate disodium salt hydrate are routinely supplied with a purity of ≥98.0% as determined by HPLC [1]. This high purity is essential to minimize background noise and ensure accurate kinetic measurements, such as Km and kcat determinations.

Enzymology Biochemistry Drug Discovery

Optimized Application Scenarios for Inosine 5'-monophosphate disodium salt hydrate (CAS 1192013-78-7) Based on Quantified Differentiation


Enzymology and Drug Discovery: Quantifying IMPDH Activity and Screening Inhibitors

The high-purity (≥98% by HPLC) disodium salt hydrate form of IMP is the substrate of choice for rigorous kinetic characterization of inosine-5′-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in guanine nucleotide biosynthesis. Its use in this application is supported by its defined role as a substrate for IMPDH [4] and the availability of material with validated purity specifications . This enables accurate determination of kinetic parameters and reliable screening of IMPDH inhibitors, a validated target for antiviral, anticancer, and immunosuppressive therapies.

Food Flavor Formulation: Achieving a Balanced Umami Profile with MSG Synergy

In flavor science, this compound is a critical tool for achieving a nuanced umami profile. The quantitative synergy data demonstrates that a 1:1 mixture of IMP and MSG provides an 8-fold enhancement in umami intensity over MSG alone, a moderate effect compared to the more potent 30-fold enhancement of GMP with MSG [4]. This allows food technologists to select IMP when a more subtle, 'meaty' or 'brothy' umami character is desired, enabling precise control over flavor development and cost optimization in products like soups, sauces, and snacks.

Process Development and Manufacturing: Designing Efficient Crystallization Workflows

The quantified solubility data for the disodium salt form in pure and mixed solvent systems provides a direct, actionable blueprint for industrial process chemists. The ranking of solvents (water > methanol > ethanol > acetone) and the identification of ethanol as the optimal anti-solvent in water mixtures [4] allow for the rational design of crystallization and purification steps. This knowledge is essential for maximizing yield, controlling crystal morphology, and ensuring the production of a consistent, high-purity material for both research and industrial applications.

Stability and Formulation Studies: Defining Storage and Handling Protocols

The defined thermal stability profile of the hydrate form, with dehydration commencing at 40°C [4], dictates specific storage and handling requirements to maintain product integrity. This knowledge is critical for establishing appropriate shelf-life, storage conditions (recommended 2-8°C), and processing limits to prevent inadvertent conversion to the anhydrous form, which could alter solubility, assay results, and overall product performance in both research and industrial settings.

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